molecular formula C5H5Cl2FN2 B2819222 3-Chloro-2-fluoropyridin-4-amine hydrochloride CAS No. 2059937-88-9

3-Chloro-2-fluoropyridin-4-amine hydrochloride

Cat. No. B2819222
CAS RN: 2059937-88-9
M. Wt: 183.01
InChI Key: WCNAIRSCQDGHJR-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoropyridin-4-amine hydrochloride is a chemical compound with the CAS Number: 2059937-88-9 . It has a molecular weight of 183.01 and is typically in powder form . Its IUPAC name is 3-chloro-2-fluoropyridin-4-amine hydrochloride .


Molecular Structure Analysis

The InChI code for 3-Chloro-2-fluoropyridin-4-amine hydrochloride is 1S/C5H4ClFN2.ClH/c6-4-3 (8)1-2-9-5 (4)7;/h1-2H, (H2,8,9);1H .


Physical And Chemical Properties Analysis

3-Chloro-2-fluoropyridin-4-amine hydrochloride is a powder at room temperature . More specific physical and chemical properties such as density, boiling point, flash point, refractive index, and surface tension are not available in the search results.

Scientific Research Applications

Chemoselective Functionalization

The chemoselective functionalization of halogenated pyridines has been a subject of interest in organic synthesis. For example, the study by Stroup et al. (2007) describes the selective amination of 5-bromo-2-chloro-3-fluoropyridine, illustrating the manipulation of halopyridines for specific substitution reactions, which could extend to compounds like 3-chloro-2-fluoropyridin-4-amine hydrochloride for targeted synthesis applications. This process utilizes catalytic conditions to achieve selective substitution, demonstrating the compound's potential as an intermediate in synthesizing complex organic molecules Stroup, Szklennik, Forster, & Serrano-Wu, 2007.

Directed Lithiation and Functionalization

The directed lithiation of halopyridines, as discussed by Marsais et al. (1988), provides insights into regioselective functionalization strategies. This methodology enables the synthesis of various disubstituted pyridines through ortho-lithiation followed by reaction with electrophiles. Such techniques could be applicable to the directed lithiation of 3-chloro-2-fluoropyridin-4-amine hydrochloride, offering pathways to diversely substituted pyridine derivatives Marsais, Trécourt, Breant, & Quéguiner, 1988.

Transition-Metal-Free Amination

Li et al. (2018) developed a transition-metal-free method for synthesizing 2-aminopyridine derivatives, starting from fluoropyridines and acetamidine hydrochloride. This approach, highlighting high yield, chemoselectivity, and wide substrate adaptability, could be relevant for modifying 3-chloro-2-fluoropyridin-4-amine hydrochloride in a cost-effective and environmentally benign manner, leveraging the compound's reactivity for nucleophilic substitution reactions Li, Huang, Liao, Shao, & Chen, 2018.

Antibacterial Agent Synthesis

The research by Egawa et al. (1984) on the synthesis and antibacterial activity of naphthyridine carboxylic acids showcases the potential of halogenated pyridines in medicinal chemistry. Such studies imply the use of 3-chloro-2-fluoropyridin-4-amine hydrochloride as a precursor in developing novel antibacterial agents, underlining its importance in pharmaceutical research Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984.

Structural Manifold Creation

Schlosser and Bobbio (2002) explored the basicity gradient-driven isomerization of halopyridines, illustrating the versatility of such compounds in generating a range of structural manifolds. This research indicates the potential of using 3-chloro-2-fluoropyridin-4-amine hydrochloride as a starting material for creating diverse chemical structures, beneficial for material science and synthetic organic chemistry Schlosser & Bobbio, 2002.

Safety and Hazards

The safety information available indicates that 3-Chloro-2-fluoropyridin-4-amine hydrochloride is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-chloro-2-fluoropyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2.ClH/c6-4-3(8)1-2-9-5(4)7;/h1-2H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNAIRSCQDGHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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